![molecular formula C17H30N2O2 B5729838 1-(3-cyclopentylpropanoyl)-4-(3-methylbutanoyl)piperazine](/img/structure/B5729838.png)
1-(3-cyclopentylpropanoyl)-4-(3-methylbutanoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyclopentylpropanoyl)-4-(3-methylbutanoyl)piperazine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA is the main inhibitory neurotransmitter in the central nervous system, and GABA-AT is responsible for the degradation of GABA. Therefore, inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels, which can have therapeutic effects on various neurological and psychiatric disorders.
Mecanismo De Acción
1-(3-cyclopentylpropanoyl)-4-(3-methylbutanoyl)piperazine works by inhibiting GABA-AT, which leads to an increase in GABA levels in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system, and its increase can have therapeutic effects on various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The increase in GABA levels caused by 1-(3-cyclopentylpropanoyl)-4-(3-methylbutanoyl)piperazine can have various biochemical and physiological effects. GABA is involved in the regulation of neuronal excitability, and its increase can lead to a decrease in the activity of certain neurons. This can have therapeutic effects on disorders such as epilepsy and anxiety. GABA is also involved in the regulation of mood, and its increase can have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-cyclopentylpropanoyl)-4-(3-methylbutanoyl)piperazine has several advantages for lab experiments. It is a potent and selective inhibitor of GABA-AT, which allows for precise manipulation of GABA levels in the brain. It has also been shown to be effective in animal models of various neurological and psychiatric disorders, which makes it a promising candidate for further research.
However, there are also limitations to the use of 1-(3-cyclopentylpropanoyl)-4-(3-methylbutanoyl)piperazine in lab experiments. Its potency and selectivity may make it difficult to determine the exact mechanism of action of the compound. Additionally, its effects may differ between animal models and humans, which may limit its translational potential.
Direcciones Futuras
There are several future directions for research on 1-(3-cyclopentylpropanoyl)-4-(3-methylbutanoyl)piperazine. One area of interest is the potential use of the compound in the treatment of Angelman syndrome. Another area of interest is the investigation of 1-(3-cyclopentylpropanoyl)-4-(3-methylbutanoyl)piperazine as a potential treatment for addiction, particularly to drugs such as cocaine and methamphetamine. Additionally, further research is needed to determine the long-term effects of 1-(3-cyclopentylpropanoyl)-4-(3-methylbutanoyl)piperazine on GABA levels and neuronal activity in the brain.
Métodos De Síntesis
1-(3-cyclopentylpropanoyl)-4-(3-methylbutanoyl)piperazine can be synthesized through a multi-step process involving the reaction of various reagents, including cyclopentylmagnesium bromide, 3-methylbutanoyl chloride, and piperazine. The synthesis of 1-(3-cyclopentylpropanoyl)-4-(3-methylbutanoyl)piperazine has been described in detail in scientific literature, and the compound can be obtained in high purity through this method.
Aplicaciones Científicas De Investigación
1-(3-cyclopentylpropanoyl)-4-(3-methylbutanoyl)piperazine has been extensively studied for its potential therapeutic effects on various neurological and psychiatric disorders. It has been shown to be effective in animal models of epilepsy, anxiety, and addiction. 1-(3-cyclopentylpropanoyl)-4-(3-methylbutanoyl)piperazine has also been investigated for its potential use in the treatment of Angelman syndrome, a genetic disorder that affects the nervous system.
Propiedades
IUPAC Name |
1-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-14(2)13-17(21)19-11-9-18(10-12-19)16(20)8-7-15-5-3-4-6-15/h14-15H,3-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIENNCMXGCHZTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)CCC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Cyclopentylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.